2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide
Overview
Description
2,2,2-Trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide (TFMTA) is a fluorinated organic compound that has been used in numerous applications, ranging from chemical synthesis to biomedical research. It is a colorless, odorless, and volatile liquid, and is often used as a solvent in a variety of laboratory experiments. TFMTA has a wide range of applications, including in the synthesis of pharmaceuticals, in the production of polymers, and in the development of new materials.
Scientific Research Applications
GC-MS Analysis Silylating Reagent
N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 is commonly used as a silylating reagent in gas chromatography-mass spectrometry (GC-MS) analysis. This application involves the formation of volatile derivatives that can be easily separated and detected by GC-MS, providing valuable insights into the composition of complex mixtures .
Pharmaceutical Intermediate
This compound acts as an intermediate in the pharmaceutical industry. It is involved in the synthesis of various drugs and can be a metabolite of certain medications, such as Famprofazone, in humans .
Detection of Steroid Hormones
It is utilized in the detection of steroid hormones like 17-alfa-ethynylestradiol and estrone. These hormones are significant in various biological processes and their detection is crucial for research related to endocrinology and pharmacology .
Metabolite Analysis
As a metabolite of Famprofazone, N-Methyl-N-(trimethylsilyl)trifluoroacetamide-d9 plays a role in metabolite analysis, helping researchers understand drug metabolism and its implications on efficacy and safety .
Mechanism of Action
Target of Action
MSTFA-d9 is primarily used as a silylating reagent . Its primary targets are compounds with active hydrogen atoms, such as alcohols, phenols, carboxylic acids, amines, and amides . It is also used in the detection of steroid hormones 17α-ethinylestradiol (EE2) and estrone .
Mode of Action
MSTFA-d9 interacts with its targets by replacing the active hydrogen atoms in these compounds with a trimethylsilyl (TMS) group . This process, known as silylation, increases the volatility and thermal stability of the compounds, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS) .
Biochemical Pathways
For example, MSTFA-d9 can be used to detect and quantify steroid hormones in biological samples, providing insights into hormonal regulation and signaling pathways .
Pharmacokinetics
It’s worth noting that the compound is volatile and should be handled under well-ventilated conditions .
Result of Action
The primary result of MSTFA-d9’s action is the formation of TMS derivatives. These derivatives are more volatile and thermally stable than their parent compounds, making them suitable for GC-MS analysis . This allows for the detection and quantification of various compounds, including steroid hormones .
Action Environment
The efficacy and stability of MSTFA-d9 can be influenced by several environmental factors. For instance, the compound should be stored at temperatures below 30°C to maintain its stability . Additionally, it should be handled in a well-ventilated area to prevent the inhalation of its vapors . The compound is also flammable, so it should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-[tris(trideuteriomethyl)silyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NOSi/c1-10(12(2,3)4)5(11)6(7,8)9/h1-4H3/i2D3,3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPCIZMDDUQPGJ-WVZRYRIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(F)(F)F)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746820 | |
Record name | 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
945623-67-6 | |
Record name | 2,2,2-Trifluoro-N-methyl-N-{tris[(~2~H_3_)methyl]silyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 945623-67-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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